3,4-Dichlorotoluene

説明

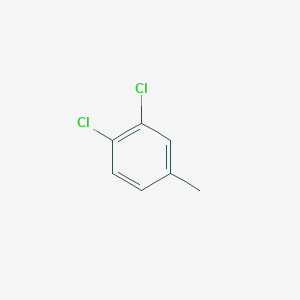

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIWKFIFOJVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021814 | |

| Record name | 3,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-75-0 | |

| Record name | 3,4-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dichlorotoluene

CAS Number: 95-75-0

This technical guide provides an in-depth overview of 3,4-Dichlorotoluene, a halogenated aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, safety, and biological interactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild aromatic odor at room temperature.[1] It is characterized by a toluene backbone with two chlorine atoms substituted at the 3 and 4 positions of the benzene ring.[1] While sparingly soluble in water, it readily dissolves in common organic solvents such as ethanol and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95-75-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆Cl₂ | [2][6] |

| Molecular Weight | 161.03 g/mol | [2][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2][3][7] |

| Melting Point | -14.7 °C to -16 °C | [2][3][8] |

| Boiling Point | 200.5 °C to 209 °C | [1][2][3][8][9] |

| Density | 1.251 g/mL at 25 °C | [1][2][9] |

| Refractive Index | n20/D 1.547 | [1][2][9] |

| Flash Point | 85 °C (185 °F) | [3][9] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and ether. | [1] |

Synthesis and Purification

The industrial production of this compound is primarily achieved through the electrophilic chlorination of p-chlorotoluene.[2] The process involves the use of a chlorination catalyst to direct the substitution to the desired positions on the aromatic ring.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of p-chlorotoluene in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride.[1] A more specific patented method utilizes a catalyst system that can include a metal sulfide or a mixture of a ring-chlorination catalyst and a sulfur compound co-catalyst to achieve a higher yield of the 3,4-isomer.[2]

Reaction Scheme:

-

Starting Material: p-Chlorotoluene

-

Reagent: Chlorine (Cl₂)

-

Catalyst: Metal sulfide or a combination of a ring-chlorination catalyst and a sulfur compound co-catalyst.[2]

-

Temperature: The reaction is typically carried out at temperatures ranging from -20 °C to 70 °C, with a preferred range of 20 °C to 50 °C.[2]

-

Procedure:

-

p-Chlorotoluene is charged into a reaction vessel equipped with a stirrer, a gas inlet, and a temperature control system.

-

The catalyst system is introduced into the reactor. The amount of catalyst is generally at least 0.1 gram per mole of p-chlorotoluene.[2]

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate.

-

The reaction is monitored until the desired degree of chlorination is achieved, resulting in a mixture containing monochlorotoluene, dichlorotoluenes (including 3,4- and 2,4-isomers), and trichlorotoluenes.[2]

-

-

Purification: The resulting mixture of isomers is separated by fractional distillation.[2] The dichlorotoluene fraction is collected and can be further purified by fractional distillation to isolate substantially pure this compound.[2] Alternatively, recrystallization from ethanol at very low temperatures can be employed for purification.[3]

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis, primarily serving as a precursor for a variety of specialty chemicals.

-

Agrochemicals: It is a key building block in the manufacturing of herbicides and insecticides.[1][10][11]

-

Pharmaceuticals: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs).[10][11]

-

Dyestuffs: It serves as an intermediate in the production of various dyes.[2][12]

-

Analytical Chemistry: It is used as a standard reference material for the detection and quantification of pollutants.[2]

Toxicological and Safety Information

Handling this compound requires adherence to standard laboratory safety protocols due to its potential health effects.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statement | H411 | Toxic to aquatic life with long lasting effects. | [4][9][13] |

| Precautionary Statement | P273 | Avoid release to the environment. | [4][9][13] |

| Precautionary Statement | P391 | Collect spillage. | [4][9][13] |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. | [4][9][13] |

Exposure can cause irritation to the skin, eyes, and respiratory system.[1][7] Symptoms of overexposure may include dizziness, headache, and nausea.[1] It should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[9][13]

Biological Interactions and Environmental Fate

Currently, there is limited specific information available on the direct interaction of this compound with mammalian signaling pathways in the context of drug development. Its primary role in this sector is as a synthetic intermediate.

However, the environmental fate and biodegradation of related dichlorotoluene isomers have been studied. For instance, the aerobic biodegradation of the closely related 2,4-Dichlorotoluene is initiated by Ralstonia sp. strain PS12.[14] This pathway involves ring dioxygenation followed by intradiol cleavage.[14] While this pathway is for a different isomer, it provides a potential model for the environmental degradation of dichlorotoluenes.

Caption: A conceptual diagram of a microbial biodegradation pathway for dichlorotoluenes.

References

- 1. guidechem.com [guidechem.com]

- 2. US4031145A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. This compound | 95-75-0 [chemicalbook.com]

- 4. This compound | 95-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 95-75-0 3,4-DCT this compound - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 9. lanxess.com [lanxess.com]

- 10. nbinno.com [nbinno.com]

- 11. dataintelo.com [dataintelo.com]

- 12. guidechem.com [guidechem.com]

- 13. This compound 97 95-75-0 [sigmaaldrich.com]

- 14. 2,4-Dichlorotoluene Pathway Map [eawag-bbd.ethz.ch]

physical and chemical properties of 3,4-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dichlorotoluene (CAS No. 95-75-0), a significant intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals.[1][2][3] This document details its properties, synthesis, reactivity, and safety protocols, presenting quantitative data in a structured format for ease of reference.

Core Physical and Chemical Properties

This compound is a halogenated aromatic hydrocarbon, appearing as a colorless to light yellow, clear liquid with a mild aromatic or strong, sweet odor.[1][4][5][6] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, acetone, and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂ | [1][2][5] |

| Molecular Weight | 161.03 g/mol | [2][5][7] |

| CAS Number | 95-75-0 | [4][7] |

| Appearance | Colorless to light yellow clear liquid | [1][2][4][5][6] |

| Density | 1.250 - 1.28 g/cm³ at 25 °C | [1][4][7] |

| Melting Point | -14.7 °C to -25 °C | [1][2][4][8] |

| Boiling Point | 180 - 209 °C | [1][2][4][7][8] |

| Flash Point | 85 - 86 °C (185 - 186.8 °F) | [4][7] |

| Vapor Pressure | 0.2 mmHg at 25 °C | [1] |

| Vapor Density | 5.6 | [4] |

| Refractive Index | n20/D 1.547 | [2][7][9] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [1][4] |

| Autoignition Temperature | 450 °C / 842 °F | [4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the chlorination of toluene derivatives.[1][8]

A. Synthesis via Chlorination of p-Chlorotoluene

A common industrial method involves the ring-chlorination of para-chlorotoluene in the presence of a catalyst.[10] This process yields a mixture of dichlorotoluene isomers, with this compound being a significant product.

Experimental Protocol: A general procedure for the chlorination of p-chlorotoluene involves the following steps:

-

A mixture of 2.0 moles of para-chlorotoluene and a catalyst system is prepared in a glass chlorination vessel.[10]

-

A stream of chlorine gas is passed over the surface of the mixture at a rate of approximately 60 grams per hour.[10]

-

The chlorination is continued until about 0.70-0.75 moles of chlorine per mole of p-chlorotoluene has been added.[10]

-

The resulting reaction mixture, containing unreacted p-chlorotoluene, dichlorotoluenes, and trichlorotoluenes, is then subjected to fractional distillation to separate the this compound isomer.[10][11]

Catalyst systems can include metal sulfides (like ferrous sulfide) or a mixture of a ring-chlorination catalyst (e.g., iron(III) chloride or aluminum chloride) and a sulfur compound co-catalyst.[1][10] The use of specific catalysts can influence the isomer ratio, with the goal of maximizing the yield of the desired 3,4-isomer.[10]

Reactivity and Stability

This compound is stable under normal storage and handling conditions.[1][4] It is a combustible liquid and should be kept away from open flames, hot surfaces, and sources of ignition.[4][12] Incompatible materials include strong oxidizing agents.[4] Hazardous polymerization does not occur.[4]

Nitration Reaction

This compound can undergo nitration to produce dichlorotoluene nitrate intermediates, which are valuable in further synthesis.

Experimental Protocol: Nitration of this compound

-

Dissolve 32.2g (0.2mol) of this compound in 100g of dichloroethane in a three-necked flask.[13]

-

Slowly add 13.9g (0.22mol) of 98% nitric acid dropwise at a controlled temperature (e.g., 30°C), ensuring the reaction temperature does not exceed 35°C.[13]

-

After the addition is complete, conduct a reflux reaction for approximately 2.0 hours.[13]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

-

Upon completion, the resulting product is a dichloroethane solution of 3,4-dichloro-6-nitrotoluene.[13]

Applications in Research and Drug Development

This compound is a versatile intermediate with several key applications:

-

Agrochemicals: It is extensively used in the production of herbicides, insecticides, and fungicides.[1][14]

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[3][14] The high purity grade is particularly essential for pharmaceutical applications to ensure the efficacy and safety of the final drug product.[14]

-

Specialty Chemicals: It is a precursor for various specialty chemicals, including dyestuffs.[3][14]

-

Solvent: Due to its ability to dissolve a wide range of substances, it is used as a solvent in industrial processes, such as in the formulation of paints and coatings.[2]

-

Analytical Chemistry: It is used as a standard reference material in analytical methods for the detection and quantification of pollutants.[2]

Safety and Handling

This compound is considered hazardous.[4] It is a combustible liquid, harmful if swallowed, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Safety Precautions:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[4] Use only outdoors or in a well-ventilated area.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][4] Keep containers tightly closed and away from heat, sparks, and flame.[4]

-

Environmental Hazards: It is toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[12]

In case of exposure, follow the first-aid measures outlined in the safety data sheet, such as rinsing eyes cautiously with water, washing skin with soap and water, and moving to fresh air if inhaled.[4] In case of fire, use CO₂, dry chemical, or foam for extinction.[4]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 95-75-0 [chemicalbook.com]

- 7. This compound 97 95-75-0 [sigmaaldrich.com]

- 8. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 9. This compound 97 95-75-0 [sigmaaldrich.com]

- 10. US4031145A - Process for the production of this compound - Google Patents [patents.google.com]

- 11. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 14. dataintelo.com [dataintelo.com]

3,4-Dichlorotoluene molecular structure and weight

An In-depth Technical Guide to 3,4-Dichlorotoluene: Molecular Structure, Properties, and Experimental Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic hydrocarbon with significant applications in the chemical industry. The document details its molecular structure, physicochemical properties, synthesis, and role as a key intermediate in the production of agrochemicals and pharmaceuticals.[1][2] Furthermore, this guide outlines standard experimental protocols for the determination of its physical and chemical characteristics and presents a summary of its environmental biodegradation pathway. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₆Cl₂, is a derivative of toluene where two chlorine atoms are substituted at the third and fourth positions of the benzene ring.[3] Its molecular weight is approximately 161.03 g/mol .[1][4][5] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic sweet or aromatic odor.[3] While it has low solubility in water, it is soluble in common organic solvents such as ethanol and acetone.[3][6]

Caption: 2D chemical structure of this compound.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. The data has been compiled from various sources and represents typical values.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂ |

| Molecular Weight | 161.03 g/mol [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid[1][3] |

| Melting Point | -15 °C to -14.7 °C[1] |

| Boiling Point | 200 - 209 °C[1] |

| Density | 1.251 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.547[6] |

| Flash Point | 85 °C (185 °F) |

| Vapor Pressure | 0.3 mmHg at 25°C[5] |

| Water Solubility | Sparingly soluble / Insoluble[3][6] |

| Purity (typical) | >97% (by GC)[1] |

Synthesis and Applications

This compound is primarily synthesized through the electrophilic chlorination of p-chlorotoluene. This reaction is typically carried out in the presence of a catalyst, such as a metal sulfide or a combination of a ring-chlorination catalyst (e.g., iron chlorides, aluminum chloride) and a sulfur-based co-catalyst, to direct the chlorination to the desired positions.[7] The resulting mixture of isomers is then purified, often through fractional distillation, to isolate this compound.[7]

Due to its reactive chlorine substituents and methyl group, this compound serves as a versatile intermediate in organic synthesis.[2] It is a key precursor in the manufacturing of a variety of commercial products, including herbicides, insecticides, and fungicides.[3] Its derivatives are also important in the pharmaceutical and dye industries.[2]

Caption: Synthesis and application workflow of this compound.

Environmental Biodegradation

Environmental studies have investigated the biodegradation of dichlorotoluenes. The bacterium Ralstonia sp. strain PS12 has been shown to utilize this compound as a growth substrate.[4] The metabolic pathway is initiated by a dioxygenase enzyme (TecA), which hydroxylates the aromatic ring, followed by dehydrogenation (TecB) to form dichloromethylcatechols as central intermediates.[4][8] These catechols are then channeled into a chlorocatechol ortho-cleavage pathway for further degradation.[4]

Caption: Initial steps in the biodegradation of this compound by Ralstonia sp. PS12.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques to determine its purity and physical properties.

Purity Determination by Gas Chromatography (GC)

The purity of this compound is typically assessed using gas chromatography with a flame ionization detector (GC-FID).

-

Objective: To separate this compound from impurities and quantify its percentage purity.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., non-polar or medium-polar stationary phase like DB-5 or HP-5) and a flame ionization detector.

-

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity solvent (e.g., hexane or acetone).

-

Injection: A small, precise volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the capillary column. Separation occurs based on the differential partitioning of the components between the mobile phase (carrier gas) and the stationary phase. The elution time (retention time) is characteristic for each compound under a given set of conditions.

-

Detection: As components elute from the column, they are detected by the FID. The detector generates a signal proportional to the amount of the analyte.

-

Quantification: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram (area percent method).

-

Determination of Physical Properties

-

Boiling Point: The boiling point is determined by distillation (e.g., according to OECD Guideline 103) or by using a differential scanning calorimeter (DSC). For distillation, the temperature at which the liquid boils freely under atmospheric pressure is recorded.

-

Melting Point: As this compound is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature at which it transitions back to a liquid. This is often done using a cryostat or a specialized melting point apparatus.

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and the density is calculated.

-

Refractive Index: The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A drop of the liquid is placed on the prism, and the refractive index is read at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Metabolism of dichloromethylcatechols as central intermediates in the degradation of dichlorotoluenes by Ralstonia sp. strain PS12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:95-75-0 | Chemsrc [chemsrc.com]

- 6. chemwhat.com [chemwhat.com]

- 7. US4031145A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3,4-Dichlorotoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorotoluene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its efficacy in these applications is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents paramount for process design, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents visual workflows to aid in laboratory practices.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, this guide consolidates qualitative information and equips researchers with the methodology to generate precise solubility data in-house.

Qualitative Solubility Profile

General assessments indicate that this compound, a lipophilic compound, is readily soluble in common organic solvents.[1] It is described as being miscible with or soluble in solvents such as ethanol, acetone, ether, benzene, and carbon tetrachloride.[2][3][4] The principle of "like dissolves like" governs this behavior; as a relatively non-polar molecule, this compound exhibits favorable interactions with other non-polar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Select Organic Solvents

| Compound | Ethanol | Acetone | Diethyl Ether | Benzene | Toluene | Hexane | Carbon Tetrachloride | Water |

| This compound | Soluble | Soluble | Soluble | Soluble | Soluble | - | Soluble | Insoluble |

| 2,4-Dichlorotoluene | - | - | - | Soluble | Soluble | - | - | Insoluble[3] |

| Monochlorotoluene Isomers | - | Soluble[4] | - | - | Soluble[4] | Soluble[4] | - | Sparingly Soluble[4] |

| Benzyl Chloride (α-chlorotoluene) | Miscible | - | Miscible | - | - | - | Slightly Soluble | Insoluble |

| Benzal Chloride (α,α-dichlorotoluene) | Very Soluble | - | Very Soluble | - | - | - | - | Insoluble[2] |

| Benzotrichloride (α,α,α-trichlorotoluene) | Soluble | - | Soluble | Soluble | - | - | - | Insoluble |

Note: "-" indicates that specific data was not found in the provided search results.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound (solid form, assuming purification if necessary)

-

Selected organic solvent(s) of interest (e.g., ethanol, acetone, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, turn off the stirrer and allow the undissolved solid to settle for several hours at the constant experimental temperature.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Solute Quantification:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent from the dish. For volatile solvents, this can be done in a fume hood at ambient temperature or under a gentle stream of nitrogen. For less volatile solvents, a drying oven at a temperature well below the boiling point of the solute and the solvent's boiling point can be used.

-

Once the solvent is completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent traces until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the final weight of the dish with the dried solute from the weight of the dish containing the filtered saturated solution.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Visualizing the Process

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Caption: The "Like Dissolves Like" principle governing solubility.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound in various organic solvents is currently lacking, this guide provides the foundational knowledge and practical methodology for researchers to determine these crucial parameters. The qualitative data confirms its favorable solubility in common non-polar and moderately polar organic solvents, a characteristic typical of its chemical structure. By following the detailed gravimetric protocol and understanding the underlying principles of solubility, scientists and drug development professionals can generate the precise data needed to advance their research and development efforts effectively.

References

- 1. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

The Synthesis and Discovery of 3,4-Dichlorotoluene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorotoluene, a key organochlorine intermediate, plays a crucial role in the synthesis of a wide array of agrochemicals, pharmaceuticals, and specialty chemicals.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of this compound, with a focus on the primary industrial production methods and alternative laboratory-scale syntheses. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.

Introduction and Discovery

This compound (1,2-dichloro-4-methylbenzene) is a halogenated aromatic hydrocarbon characterized by a toluene backbone with chlorine substituents at the 3 and 4 positions.[1] It is a colorless to pale yellow liquid with a mild, aromatic odor, sparingly soluble in water but readily soluble in common organic solvents.[1] The initial synthesis of this compound dates back to the early 20th century, emerging from the broader expansion of research into chlorinated hydrocarbons.[1] While a specific individual or exact year of discovery is not widely documented, its development was driven by the growing demand for chlorinated intermediates in various chemical industries.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 95-75-0 | |

| Molecular Formula | C₇H₆Cl₂ | |

| Molecular Weight | 161.03 g/mol | [4] |

| Melting Point | -14.7 °C | [5] |

| Boiling Point | 209 °C | [5] |

| Density | 1.251 g/mL at 25 °C | |

| Refractive Index | n20/D 1.547 | |

| Flash Point | 85 °C |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the direct chlorination of p-chlorotoluene and the Sandmeyer reaction of 3-chloro-4-aminotoluene.

Electrophilic Chlorination of p-Chlorotoluene

The industrial production of this compound predominantly relies on the electrophilic aromatic substitution of p-chlorotoluene.[6][7] This method involves the direct chlorination of the aromatic ring in the presence of a Lewis acid catalyst.

Caption: Electrophilic chlorination of p-chlorotoluene.

The choice of catalyst is crucial for influencing the regioselectivity of the chlorination reaction. While traditional Lewis acids like iron(III) chloride or aluminum chloride can be used, they often lead to a mixture of isomers, with 2,4-dichlorotoluene being a significant byproduct.[7] To enhance the yield of the desired 3,4-isomer, specialized catalyst systems have been developed. These include metal sulfides or mixtures of a ring-chlorination catalyst with a sulfur-containing co-catalyst.[7] The use of such systems can substantially increase the proportion of this compound in the final product mixture.[7]

| Starting Material | Catalyst System | Reaction Temperature (°C) | Product Distribution (this compound / 2,4-Dichlorotoluene) | Yield of Dichlorotoluenes (%) | Reference |

| p-Chlorotoluene | Iron or other ring-chlorination catalyst | Not specified | 18-23% / 77-82% | Not specified | [7] |

| p-Chlorotoluene | Ring-chlorination catalyst + Sulfur co-catalyst | 20 to 50 | At least 35% 3,4-isomer | 50-70 | [7] |

| p-Chlorotoluene | ZSM-5 molecular sieve supported SbCl₃ | 40-42 | 1.43 to 1.49 (2,4- to 3,4- ratio) | 20-22 (3,4-isomer) | [8] |

This protocol is based on the methodology described in patent CN105858093A.[8]

Materials:

-

p-Chlorotoluene

-

ZSM-5 type molecular sieve-loaded anhydrous SbCl₃ supported catalyst

-

Chlorine gas

-

500mL four-necked flask

-

Oil bath

-

Stirring apparatus

Procedure:

-

To a 500mL four-necked flask, add 95g of p-chlorotoluene.

-

Add 3.2g of the ZSM-5 type molecular sieve supported anhydrous SbCl₃ catalyst to the flask.

-

Place the flask in an oil bath and begin stirring.

-

Introduce chlorine gas at a flow rate of 7 mL/min.

-

Heat the reaction mixture to 40°C.

-

Continue the reaction with stirring for 6 hours.

-

After the reaction is complete, the product mixture can be analyzed by gas chromatography to determine the conversion of p-chlorotoluene and the yields of 2,4- and this compound.

Expected Outcome:

-

Conversion of p-chlorotoluene: 60-65%

-

Yield of this compound: 20-22%

-

Yield of 2,4-dichlorotoluene: 31-32.5%

Sandmeyer Reaction of 3-Chloro-4-aminotoluene

An alternative synthetic route to this compound involves the Sandmeyer reaction, a well-established method for the synthesis of aryl halides from aryl diazonium salts.[7] This pathway starts with the diazotization of 3-chloro-4-aminotoluene, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chlorine atom.

Caption: Synthesis of this compound via the Sandmeyer reaction.

The following is a general procedure adapted from established Sandmeyer reaction protocols.[9][10]

Part A: Diazotization of 3-Chloro-4-aminotoluene

Materials:

-

3-Chloro-4-aminotoluene

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Beaker or flask

-

Stirring apparatus

Procedure:

-

In a suitable beaker or flask, prepare a solution of 3-chloro-4-aminotoluene in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature between 0-5°C throughout the addition.

-

After the addition is complete, continue stirring for a short period to ensure complete diazotization. The resulting solution contains the 3-chloro-4-methylbenzenediazonium chloride.

Part B: Sandmeyer Reaction

Materials:

-

Diazonium salt solution from Part A

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid

-

Reaction flask

-

Heating mantle or water bath

Procedure:

-

In a separate reaction flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the cuprous chloride solution.

-

Slowly and carefully add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady reaction.

-

After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.

-

The this compound product will separate as an oily layer.

-

Isolate the product by steam distillation or solvent extraction.

-

The crude product can be further purified by fractional distillation.

Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H and C-Cl bonds.[6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[6]

-

Gas Chromatography (GC): GC is a powerful tool for assessing the purity of the product and quantifying the isomeric ratio in the case of the chlorination of p-chlorotoluene.

Applications

This compound is a versatile intermediate with significant applications in several industries:

-

Agrochemicals: It serves as a precursor for the synthesis of various herbicides and insecticides.[1][11]

-

Pharmaceuticals: It is a key building block in the production of active pharmaceutical ingredients (APIs).[1][2]

-

Dyes and Pigments: It is used in the manufacturing of certain dyestuffs.[7]

-

Specialty Chemicals: Its reactivity allows for its use in the synthesis of a range of other specialty chemicals.[1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and discovery of this compound. The primary industrial method of electrophilic chlorination of p-chlorotoluene has been detailed, including catalyst systems that enhance the selectivity for the desired isomer. An alternative laboratory-scale synthesis via the Sandmeyer reaction of 3-chloro-4-aminotoluene has also been presented. Detailed experimental protocols and quantitative data have been provided to aid researchers in the practical synthesis of this important chemical intermediate. The information compiled herein serves as a valuable resource for scientists and professionals engaged in organic synthesis, drug development, and the production of agrochemicals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. US4031145A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

3,4-Dichlorotoluene: A Technical Guide to Toxicological Data and Safety Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorotoluene (CAS No. 95-75-0) is a chlorinated aromatic hydrocarbon used as an intermediate in the synthesis of various chemicals, including pesticides, dyes, and pharmaceuticals.[1][2] As with many chlorinated organic compounds, a thorough understanding of its toxicological profile and proper handling procedures is crucial to ensure the safety of laboratory and industrial personnel. This technical guide provides a comprehensive overview of the available toxicological data, safety handling procedures, and experimental protocols related to this compound.

Toxicological Data

Quantitative toxicological data for this compound is not extensively available in public literature. Many safety data sheets indicate that the toxicological properties have not been fully investigated.[3][4] However, data for related isomers and compounds, along with qualitative hazard assessments for this compound, provide valuable insights into its potential toxicity.

Hazard Classification

This compound is classified as a hazardous chemical. The primary hazards identified are:

-

Acute Oral Toxicity: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[5]

Quantitative Toxicity Data (Surrogate Data)

Due to the lack of specific LD50 and LC50 values for this compound, data for the closely related isomer, 2,4-Dichlorotoluene, and a similar compound, 3,4-dichloro-α,α,α-trifluorotoluene, are presented below for reference.

| Substance | Test | Species | Route | Value | Reference |

| 2,4-Dichlorotoluene | LD50 | Rat | Oral | 2400 mg/kg | [6] |

| 2,4-Dichlorotoluene | LC50 | Rat | Inhalation | > 2669 mg/m³ (4 h) | [6] |

| 3,4-dichloro-α,α,α-trifluorotoluene | LD50 | Rat (male) | Oral | ~ 3288 mg/kg | [7] |

| 3,4-dichloro-α,α,α-trifluorotoluene | LD50 | Rat (female) | Oral | ~ 2896 mg/kg | [7] |

| 3,4-dichloro-α,α,α-trifluorotoluene | LC50 | Rat | Inhalation | > 15.86 mg/L (4 h) | [7] |

| 3,4-dichloro-α,α,α-trifluorotoluene | LD50 | Rabbit | Dermal | > 5000 mg/kg | [7] |

Mechanism of Toxicity & Signaling Pathways

The precise molecular mechanisms of toxicity for this compound have not been elucidated. However, based on its structure as a chlorinated toluene, it is plausible that its toxicity is related to its metabolism. Chlorinated aromatic compounds are often metabolized by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive intermediates such as epoxides. These reactive metabolites can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage, oxidative stress, and genotoxicity.

The aerobic biodegradation pathway of the related isomer, 2,4-Dichlorotoluene, has been studied and is initiated by ring dioxygenation.[8] This suggests a potential metabolic pathway that could also be relevant for this compound.

Below is a putative metabolic activation pathway for this compound, leading to potential toxicity.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on its LD50.[9][10]

Caption: Workflow for OECD Guideline 423.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[11][12]

Caption: Workflow for OECD Guideline 404.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test assesses the potential of a substance to cause eye irritation or corrosion.[13][14][15]

Caption: Workflow for OECD Guideline 405.

Safety Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict safety protocols must be followed to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mist.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Incompatible with strong oxidizing agents.

Caption: Logical relationships in safety handling.

Conclusion

While there is a notable lack of specific quantitative toxicological data for this compound, the available information on its hazards and the data from related compounds strongly indicate that it should be handled with significant caution. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to mitigate the risks of exposure. Further research is warranted to fully characterize the toxicological profile of this compound, including its specific LD50 and LC50 values and its mechanisms of toxicity.

References

- 1. Page loading... [guidechem.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound | 95-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. 2,4-Dichlorotoluene Pathway Map [eawag-bbd.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

3,4-Dichlorotoluene stability and reactivity profile

An In-depth Technical Guide on the Stability and Reactivity Profile of 3,4-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity profile of this compound (CAS No. 95-75-0). The information is compiled to assist in the safe handling, storage, and application of this compound in research and development settings.

Chemical Stability Profile

This compound is a halogenated aromatic hydrocarbon that is stable under normal ambient conditions.[1] It is typically a colorless to pale yellow liquid with a mild, aromatic odor.[1]

1.1 General Stability Under recommended storage and handling conditions, this compound is considered stable.[1][2][3] It should be stored at room temperature in tightly closed containers.[1] No hazardous reactions are expected under normal processing.[4]

1.2 Conditions to Avoid To maintain its stability and prevent hazardous situations, the following conditions must be avoided:

-

Heat, Sparks, and Flames: As a combustible liquid, it must be kept away from all sources of ignition.[1][4][5] Vapors can form explosive mixtures with air upon intense heating.[6]

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, alkalis, and reducing agents should be prevented.[1][2][3][5]

-

Improper Handling: Avoid any improper handling that could lead to uncontrolled reactions or release.[2]

1.3 Hazardous Decomposition Products When involved in a fire or subjected to high temperatures, this compound can decompose and emit toxic and corrosive gases.[7] Hazardous decomposition products include:

Reactivity Profile

2.1 General Reactivity Simple aromatic halogenated compounds like this compound are generally unreactive under standard conditions.[8][9] However, it can undergo hazardous reactions when in contact with incompatible substances.

2.2 Incompatibility this compound is incompatible with the following materials:

-

Strong Oxidizing Agents: Contact may cause a vigorous, potentially exothermic reaction.[1][2][4][5]

-

Strong Bases and Alkalis: May react, especially under elevated temperatures.[1][2][5]

-

Reducing Agents: Incompatible.[3]

-

Water: Reactions with moist air may produce toxic fumes.[7] Another source lists water as an incompatible material.[3]

2.3 Hazardous Polymerization Hazardous polymerization of this compound does not occur.[5]

Quantitative Data

The following tables summarize the key physical, chemical, and safety properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 95-75-0 | [4][10][11] |

| Molecular Formula | C₇H₆Cl₂ | [1][10] |

| Molecular Weight | 161.03 g/mol | [10] |

| Appearance | Colorless to slightly yellow clear liquid | [1][10][11] |

| Melting Point | -15.2 °C / 4.6 °F | [4] |

| Boiling Point | 200.4 °C / 392.7 °F @ 741 mmHg | [4][11][12] |

| Flash Point | 86 °C / 186.8 °F | [4] |

| Autoignition Temp. | 450 °C / 842 °F | [4][5] |

| Density | 1.250 - 1.251 g/mL at 25 °C | [10][11][12] |

| Vapor Density | 5.6 (Air = 1) | [4][5] |

| Vapor Pressure | 0.2 mmHg at 25 °C | [1] |

| Water Solubility | Insoluble | [1][4] |

| Refractive Index | n20/D 1.547 | [10][12] |

Table 2: Hazard and Safety Information

| Hazard Type | Classification & Precaution | Source(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); STOT - Single Exposure (Category 3, Respiratory); Flammable Liquid (Category 4); Hazardous to the Aquatic Environment, Chronic (Category 2) | [4][6][12] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. H227: Combustible liquid. H411: Toxic to aquatic life with long lasting effects. | [4][6] |

| Storage Class | 10: Combustible liquids | [12] |

| Incompatible Materials | Strong oxidizing agents, strong bases, alkalis, reducing agents, water. | [1][2][3][4][5] |

| Personal Protective | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area. | [4][5][12] |

Experimental Protocols

Detailed experimental protocols for determining the stability and reactivity parameters of this compound are not extensively available in the public domain literature. The data presented in Safety Data Sheets (SDS) are typically derived from standardized testing methods. For illustrative purposes, general methodologies are described below.

4.1 Flash Point Determination The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. A common method for a liquid like this compound is the Pensky-Martens Closed-Cup Test (e.g., ASTM D93) .

-

Methodology Outline: A brass test cup is filled with the sample and closed with a lid. The sample is heated and stirred at a specified rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

4.2 Reactivity Studies (General) Reactivity with other substances is often assessed using calorimetric techniques, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) .

-

Methodology Outline: A small, known amount of this compound is placed in a sample pan. A stoichiometric or excess amount of the reactant (e.g., an oxidizing agent) is added. The sample is then heated at a controlled rate. The calorimeter measures the heat flow to or from the sample. A sharp exothermic peak would indicate a chemical reaction and can be used to determine the onset temperature and energy of the reaction, providing insight into its potential hazards.

4.3 Synthesis as an Example of Reactivity The industrial preparation of this compound demonstrates its reactivity under controlled catalytic conditions. One method involves the direct chlorination of p-chlorotoluene.[13]

-

Protocol: p-Chlorotoluene is reacted with chlorine gas in the presence of a specific chlorination catalyst system, which may include a metal sulfide or a mixture of a ring-chlorination catalyst (like zirconium tetrachloride) and a sulfur compound co-catalyst.[13] The reaction is typically conducted at temperatures between -20 °C and 70 °C.[13] The catalyst system is crucial for directing the chlorination to yield a higher proportion of the desired this compound isomer over the 2,4-isomer.[13]

Visualizations

The following diagrams illustrate key relationships in the stability and reactivity profile of this compound.

Caption: Incompatibility diagram for this compound.

Caption: Thermal decomposition pathway of this compound.

Caption: Recommended workflow for safe handling and storage.

References

- 1. Page loading... [wap.guidechem.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lanxess.com [lanxess.com]

- 8. DICHLOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 95-75-0 [chemicalbook.com]

- 12. 3,4-ジクロロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. US4031145A - Process for the production of this compound - Google Patents [patents.google.com]

natural occurrence and environmental fate of 3,4-Dichlorotoluene

An In-depth Technical Guide on the Natural Occurrence and Environmental Fate of 3,4-Dichlorotoluene

Introduction

This compound (3,4-DCT), with the chemical formula C₇H₆Cl₂, is a halogenated aromatic hydrocarbon.[1] It is one of six constitutional isomers of dichlorotoluene, characterized by a toluene molecule substituted with two chlorine atoms at the 3 and 4 positions of the benzene ring.[1][2] At room temperature, it exists as a colorless to pale yellow liquid with a mild aromatic odor.[1] This compound is of significant interest to researchers and environmental scientists due to its widespread use as a chemical intermediate and its potential environmental persistence. This guide provides a comprehensive overview of its natural occurrence, environmental fate, and the analytical methodologies used for its study.

Natural Occurrence and Anthropogenic Sources

This compound is not known to occur naturally in the environment.[1] Its presence is exclusively the result of human industrial activity. It is synthesized industrially, typically through the direct chlorination of toluene or monochlorotoluene derivatives in the presence of a Lewis acid catalyst like iron(III) chloride.[1][2]

The primary role of 3,4-DCT is as a versatile intermediate in the synthesis of a variety of commercial products, including:

-

Agrochemicals: It is a precursor for herbicides, insecticides, and fungicides.[1][3][4]

-

Pharmaceuticals: Used in the manufacturing of various pharmaceutical compounds.[1][3][4]

-

Dyes and Pigments: Serves as a building block in the production of dyestuffs.[3][4]

-

Specialty Chemicals: Employed in the synthesis of other specialty chemicals.[1][3][4]

Given its production and application, its release into the environment can occur through industrial wastewater, atmospheric emissions, and improper disposal of waste streams.[5] Regulatory bodies classify it as a substance toxic to aquatic life with long-lasting effects, emphasizing the need to prevent its environmental release.[6]

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. A summary of these properties is presented in Table 1. It is characterized by low water solubility and a notable vapor pressure, indicating its tendency to partition from water to air and adsorb to organic matter.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 95-75-0 | [1][6][7][8] |

| Molecular Formula | C₇H₆Cl₂ | [1][8] |

| Molecular Weight | 161.03 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Melting Point | -14.7 °C | [2] |

| Boiling Point | 209 °C | [2] |

| Density | 1.25 g/cm³ at 20°C | [1][2] |

| Vapor Pressure | 0.2 mmHg at 25°C | [1] |

| Water Solubility | Sparingly soluble | [1] |

| Refractive Index | n20/D 1.547 | [7] |

Environmental Fate

The environmental fate of this compound describes its transport, transformation, and ultimate disposition in various environmental compartments.

Transport and Partitioning

-

Atmospheric Transport: Due to its volatility, 3,4-DCT released into the environment is likely to be present in the atmosphere.[1][9] The structurally similar 2,4-dichlorotoluene is classified as a hazardous air pollutant (HAP).[9]

-

Soil and Sediment Adsorption: As a hydrophobic compound, 3,4-DCT is expected to adsorb to soil and sediment particles.[9] For the related isomer 2,4-dichlorotoluene, an estimated soil organic carbon-water partitioning coefficient (Koc) of 4,800 suggests it has slight mobility in soil.[5]

-

Volatilization: The compound's properties suggest it will volatilize from water surfaces.[5] The estimated Henry's Law constant for 2,4-dichlorotoluene is 4.2 x 10⁻³ atm·m³/mol, which supports this tendency.[5] Estimated volatilization half-lives for a model river and lake are 4 hours and 5 days, respectively, for the 2,4-isomer.[5]

Environmental Degradation

Degradation of 3,4-DCT can occur through both biotic and abiotic processes.

Aerobic Biodegradation: Certain microorganisms are capable of using this compound as a growth substrate. The bacterium Ralstonia sp. strain PS12 has been shown to mineralize 3,4-DCT.[10] The degradation is initiated by a dioxygenase enzyme.[10] The key steps in the aerobic pathway are:

-

Dioxygenation: The tetrachlorobenzene dioxygenase (TecA) enzyme attacks the aromatic ring at two adjacent, unsubstituted carbon atoms.[10]

-

Dehydrogenation: The resulting dihydrodiol intermediate is rearomatized by chlorobenzene dihydrodiol dehydrogenase (TecB) to form dichloromethylcatechols.[10] These catechols are central intermediates that undergo further degradation.[10]

References

- 1. guidechem.com [guidechem.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. This compound Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 95-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound 97 95-75-0 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 2,4-Dichlorotoluene Pathway Map [eawag-bbd.ethz.ch]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Commercial Availability and Sourcing of 3,4-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Dichlorotoluene (CAS No. 95-75-0), a critical chemical intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] It details the compound's physicochemical properties, lists prominent commercial suppliers, and outlines key considerations for its procurement and application in research and development settings.

Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon appearing as a clear, colorless to pale yellow liquid.[2][4] Its distinct molecular structure is foundational to its utility as a versatile building block in organic synthesis.[3] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 95-75-0 | [1][2][3][5] |

| Molecular Formula | C₇H₆Cl₂ | [1][5] |

| Molecular Weight | 161.03 g/mol | [1][5] |

| Appearance | Clear, colorless liquid | [1][6] |

| Purity (Typical) | ≥97%, >98.0%(GC), ≥99%(GC) | [6][7][8] |

| Density | ~1.251 g/mL at 25 °C | [2][7] |

| Boiling Point | ~200-208 °C | [1][2] |

| Melting Point | ~ -15 °C | [1] |

| Refractive Index | ~1.547 (at 20 °C) | [2][7] |

Commercial Availability and Suppliers

This compound is readily available from a variety of global chemical suppliers, ranging from those offering small, high-purity quantities for laboratory research to those providing bulk quantities for industrial production. Purity levels typically range from 97% to over 99%, with analytical standard grades also available for specific applications like environmental testing.[1][6]

When sourcing this chemical, researchers should consider factors such as purity grade, available quantity, lead time, and the availability of comprehensive documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Table 2 provides a non-exhaustive list of notable suppliers.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Typical Purity / Grade | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 97% | 100 g | Offers extensive documentation (CoA, SDS) and technical support.[7][9] |

| Thermo Scientific Chemicals | 98% | 250 g, 1000 g | Product line originally from Alfa Aesar; provides detailed specifications.[7][10] |

| TCI Chemicals | >98.0% (GC) | 25 g, 500 g | Offers various grades and provides clear purity specifications.[8] |

| Chem-Impex International | ≥99% (GC) | Inquire for pack sizes | Markets product for use as an analytical reference standard and synthesis intermediate.[1] |

| Santa Cruz Biotechnology | Research Grade | Inquire for pack sizes | Supplies biochemicals for proteomics and other research applications.[5] |

| LGC Standards | Reference Material | Custom | Specializes in reference standards for environmental and regulatory testing.[8] |

| Made-in-China.com | ≥99.5% | Kilogram to bulk | Platform for sourcing from various Chinese manufacturers, often with tiered pricing.[11] |

| Iharanikkei Chemical Industry | >98% | Bulk | A manufacturer specializing in chlorinated products for intermediates.[12] |

Key Applications in Research and Development

This compound is a crucial intermediate, valued for its role as a starting material in multi-step synthetic pathways.[3] Its primary applications in a research context include:

-

Pharmaceutical Synthesis : It serves as a precursor for creating more complex active pharmaceutical ingredients (APIs).[1][2]

-

Agrochemical Development : It is a key building block for herbicides and pesticides.[1]

-

Organic Synthesis Research : The chlorine substituents on the aromatic ring provide specific reaction sites, allowing chemists to explore novel reactions and develop new compounds.[1][3]

-

Analytical Standards : High-purity versions are used as reference materials for the detection and quantification of pollutants in environmental samples.[1]

Methodologies and Workflows

While specific, detailed experimental protocols for proprietary drug development are not publicly available, protocols for the synthesis of this compound and its subsequent use in further reactions are described in chemical literature and patents. For instance, it can be prepared via the direct chlorination of p-chlorotoluene in the presence of a catalyst system. A published example of its use involves the synthesis of 3,4-dichloro-6-trifluoromethyltoluene, where this compound is reacted with carbon tetrachloride in the presence of anhydrous aluminum chloride.[11]

For researchers procuring this chemical, a robust internal workflow for qualification and handling is paramount. The following diagram illustrates a typical workflow.

References

- 1. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 95-75-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound 97 95-75-0 [sigmaaldrich.com]

- 8. This compound | 95-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 10. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]

- 11. 3-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 12. US4031145A - Process for the production of this compound - Google Patents [patents.google.com]

Methodological & Application

The Versatility of 3,4-Dichlorotoluene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3,4-Dichlorotoluene is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of a wide array of valuable organic compounds. Its chemical structure, featuring a toluene backbone with chlorine substituents at the 3 and 4 positions, provides a versatile platform for further functionalization, making it an essential building block in the pharmaceutical, agrochemical, and dye industries. This document provides detailed application notes and experimental protocols for key transformations of this compound, offering insights into its utility in modern organic synthesis.

Key Applications of this compound

This compound is primarily utilized as a precursor for the synthesis of more complex molecules. Its major applications include:

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of intermediates for sertraline, a widely prescribed antidepressant.

-

Agrochemical Manufacturing: The compound is extensively used in the production of herbicides, insecticides, and fungicides.[1] The dichloro-substituted phenyl ring is a common motif in many agrochemical structures.

-

Dye Production: It serves as an intermediate in the synthesis of certain dyes and pigments.[2]

This document will focus on two fundamental transformations of this compound—free-radical chlorination to 3,4-Dichlorobenzyl chloride and oxidation to 3,4-Dichlorobenzoic acid—and its subsequent application in the synthesis of a pharmaceutical intermediate.

Table 1: Summary of Key Transformations and Applications

| Transformation/Application | Starting Material | Key Reagents | Product | Typical Yield |

| Free-Radical Chlorination | This compound | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | 3,4-Dichlorobenzyl chloride | 60-70% |

| Oxidation | This compound | Potassium Permanganate (KMnO₄), Water | 3,4-Dichlorobenzoic acid | 75-85% |

| Pharmaceutical Intermediate Synthesis | 3,4-Dichlorobenzyl chloride | Phenylacetic acid, Aluminum chloride | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | ~48% (over 2 steps) |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichlorobenzyl chloride via Free-Radical Chlorination

This protocol details the selective chlorination of the methyl group of this compound using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator.

Reaction Scheme:

Figure 1: Synthesis of 3,4-Dichlorobenzyl chloride.

Materials:

-

This compound (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Benzoyl Peroxide (BPO) (0.05 eq)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), N-chlorosuccinimide (1.1 eq), benzoyl peroxide (0.05 eq), and carbon tetrachloride (250 mL).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material.

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution (2 x 100 mL) and then with water (1 x 100 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3,4-Dichlorobenzyl chloride.

Expected Yield: 60-70%

Protocol 2: Synthesis of 3,4-Dichlorobenzoic acid via Oxidation

This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate.

Reaction Scheme:

Figure 2: Synthesis of 3,4-Dichlorobenzoic acid.

Materials:

-

This compound (1.0 eq)

-

Potassium permanganate (KMnO₄) (3.0 eq)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq) and water (500 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add potassium permanganate (3.0 eq) in portions to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

Continue refluxing until the purple color no longer fades (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature and quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.

-

Filter the hot reaction mixture through a Buchner funnel to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The white precipitate of 3,4-Dichlorobenzoic acid will form.

-

Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Expected Yield: 75-85%

Protocol 3: Application in Pharmaceutical Synthesis - Synthesis of a Sertraline Intermediate

This protocol outlines the synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the production of the antidepressant sertraline, starting from 3,4-Dichlorobenzyl chloride. This is a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

Workflow Diagram:

Figure 3: Workflow for Sertraline Intermediate Synthesis.

Step 1: Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Materials:

-

3,4-Dichlorobenzyl chloride (1.0 eq)

-

Phenylacetic acid (1.05 eq)

-

Aluminum chloride (AlCl₃) (2.5 eq)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide solution (2 M)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of aluminum chloride (2.5 eq) in dichloromethane at 0 °C, add a solution of 3,4-Dichlorobenzyl chloride (1.0 eq) and phenylacetic acid (1.05 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-